molecular formula C9H10N2O4 B588063 Dimethyl 4-aminopyridine-2,6-dicarboxylate CAS No. 150730-41-9

Dimethyl 4-aminopyridine-2,6-dicarboxylate

Cat. No.: B588063
CAS No.: 150730-41-9
M. Wt: 210.189
InChI Key: MZTSUWWTESDXNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-aminopyridine-2,6-dicarboxylate is an organic compound with the molecular formula C9H10N2O4. It is a derivative of pyridine, characterized by the presence of two ester groups and an amino group attached to the pyridine ring. This compound is known for its stability and is typically found as a white or off-white crystalline solid .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-aminopyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Dimethyl 4-aminopyridine-2,6-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 4-aminopyridine-2,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the ester groups can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4-aminopyridine-2,6-dicarboxylate is unique due to the presence of both amino and ester functional groups on the pyridine ring. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

dimethyl 4-aminopyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-14-8(12)6-3-5(10)4-7(11-6)9(13)15-2/h3-4H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTSUWWTESDXNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.